molecular formula C26H16Cl3NO5S B5023399 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl benzoate

4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl benzoate

Cat. No. B5023399
M. Wt: 560.8 g/mol
InChI Key: NGGMZPOSBKVMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{Benzoyl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl benzoate, also known as BCSAB, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. It is a white solid that is soluble in organic solvents and is commonly used as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl benzoate is not fully understood. However, it is believed to exert its effects by binding to specific target proteins and modulating their activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and modulation of protein-ligand interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl benzoate is its high purity and stability, which makes it an ideal reference standard in analytical chemistry. However, its limited solubility in aqueous solutions can be a limitation in some experiments.

Future Directions

There are several potential future directions for research on 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl benzoate. These include further studies on its mechanism of action, development of more efficient synthesis methods, and exploration of its potential applications in drug discovery and other scientific research fields. Additionally, this compound could be used as a tool to investigate the role of specific proteins in various biological processes.

Synthesis Methods

The synthesis of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl benzoate involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-amino-2,6-dichlorobenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with benzoyl chloride to yield the final product, this compound.

Scientific Research Applications

4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl benzoate has been used in various scientific research applications, including as a reference standard in analytical chemistry, a fluorescent probe for monitoring protein-ligand interactions, and as a potential inhibitor of cancer cell growth.

properties

IUPAC Name

[4-[benzoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16Cl3NO5S/c27-19-11-13-21(14-12-19)36(33,34)30(25(31)17-7-3-1-4-8-17)20-15-22(28)24(23(29)16-20)35-26(32)18-9-5-2-6-10-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGMZPOSBKVMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C(=C2)Cl)OC(=O)C3=CC=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Cl3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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